Journal Name:Nature Reviews Drug Discovery
Journal ISSN:1474-1776
IF:112.288
Journal Website:http://www.nature.com/nrd/index.html
Year of Origin:2002
Publisher:Nature Publishing Group
Number of Articles Per Year:36
Publishing Cycle:Monthly
OA or Not:Not
Introducing cerium into TiO2@MnOx hollow-sphere structure for highly active photothermocatalysis degradation of ethyl acetate and NO under H2O at low temperature
Nature Reviews Drug Discovery ( IF 112.288 ) Pub Date: 2023-07-22 , DOI: 10.1016/j.jre.2023.07.017
The CeO2-TiO2@MnOx catalyst was prepared by the co-precipitation method and applied to the photothermocatalysis system of ethyl acetate and NO simultaneous degradation under H2O at low temperature, which introduced Ce into TiO2@MnOx hollow sphere structure. The optimum TiO2/MnOx ratio and Ce introducing amount were obtained in the process. Among of them, the NO and ethyl acetate conversion percentage of TiO2@MnOx (nMn:nTi = 40:40) is 74% and 62% at 240 °C, respectively. CeO2-TiO2@MnOx (nMn-Ti:nCe = 1:1) exhibits the best catalytic performance, its efficiency for NO conversion is 83% and the conversion of ethyl acetate reaches 72% at 240 °C. In addition, it is confirmed that the Ce-doped nanocomposites have more uniform dispersion through various characterization and analysis methods. Meanwhile, these catalysts have a large specific surface area as well as a large number of surface-active oxygen and oxygen vacancies. It can further improve the catalytic performance based on the adjusted ratio of active components. Moreover, this work investigated the relationship between multi-metal interactions and catalytic performance in the presence of H2O. Finally, the possible reaction pathways for the simultaneous removal of NO and ethyl acetate were explored in our system.
Detail
Europium-bearing organic framework with excellent X-ray scintillating luminescence
Nature Reviews Drug Discovery ( IF 112.288 ) Pub Date: 2023-07-27 , DOI: 10.1016/j.jre.2023.07.015
Two europium-bearing organic frameworks, termed as EuTPO-1 and EuTPO-2 (H3TPO = tris(4-carboxylphenyl)-phosphineoxide), are reported in this work. A series of characterizations of EuTPO-1 and EuTPO-2, such as X-ray crystallography and photoluminescence spectroscopy, were performed to expatiate their structure and physicochemical properties. Both of them are constructed by dimers of the europium-oxygen subunit of [Eu2O16] and TPO molecule. Benefiting from high X-ray stopping attenuation and excellent luminescence efficiency, they emit sufficient luminescence when irradiated with X-rays. Meanwhile, they possess stable light outputs when exposed to high humidities and strong radiation dose, outperforming the commercial scintillator CsI:Tl. This result paves the way for developing new scintillator and enriches the compound of europium-bearing organic framework with X-ray scintillating luminescence.
Detail
Separation of La(III), Ce(IV) and Ca(II) from bastnaesite using acidic phosphonic chitosan and rotating disk membrane
Nature Reviews Drug Discovery ( IF 112.288 ) Pub Date: 2023-05-09 , DOI: 10.1016/j.jre.2023.05.002
The separation of rare earths is difficult due to their similar properties and the complex characteristics of associated vein ores. Complexation-ultrafiltration (CUF) and shear induced orderly dissociation coupling with ultrafiltration (SIODUF) were used to separate metal ions (M, M = La(III), Ce(IV) and Ca(II)) from simulated bastnaesite leaching solution using acidic phosphonic chitosan (aPCS) and rotating disk membrane. Effect of simultaneous removal of metallic ions was investigated by CUF, and suitable conditions were obtained for C/M 10.0 (mass ratio of complexant to metal ions) and pH 5.0. The shear stabilities of aPCS-M complexes were explored at different pH values and the results show that the complexes can dissociate at a certain rotational speed, the critical one. The critical shear rates of aPCS-La, aPCS-Ce and aPCS-Ca complexes at pH 5.0 were calculated as 1.42 × 105, 1.69 × 105 and 9.75 × 104 s−1, respectively. The order of complexes shear stability is aPCS-Ca < aPCS-La < aPCS-Ce. The high selective separation of M and regeneration of aPCS were achieved by SIODUF in the light of the difference of aPCS-M complexes shear stabilities. The separation coefficients βLa/Ce and βCa/La reach 31.2 and 53.9, respectively.
Detail
Cerium refinement of grains and primary carbides during solidification of Cr4Mo4V bearing steel
Nature Reviews Drug Discovery ( IF 112.288 ) Pub Date: 2023-05-08 , DOI: 10.1016/j.jre.2023.05.001
The effect of cerium (Ce) on the solidification microstructure of Cr4Mo4V bearing steel was investigated via a combined experimental and theoretical method. With a trace amount (0.056 wt%) of Ce addition, the coarse columnar grains in as-cast microstructure transform into equiaxed ones, and the average diameter is reduced from 56 to 27 μm. The network-like and bulky primary MC and M2C carbides at the interdendritic regions become disconnected and refined, and their volume percentage decreases from 4.15 vol% to 2.1 vol%. Ce-inclusions acting as heterogeneous nucleation agents of prior-austenite grains and Ce atoms segregating at grain boundaries, both contribute to the refinement of grains. Thermodynamic calculations reveal that primary carbides are precipitated after γ-austenite forms near the end of the solidification process. The modification of primary carbides in size and amount is mainly attributed to the isolated remaining melt separated by refined γ-austenite grains in which the nucleation of carbides is promoted, while the growth is restrained owing to the less segregation of alloying elements.
Detail
Comparison of RE doping (Nd and Sm) on structural and magnetic properties of nickel-zinc-bismuth nano ferrites
Nature Reviews Drug Discovery ( IF 112.288 ) Pub Date: 2023-06-12 , DOI: 10.1016/j.jre.2023.06.003
Excellent magnetic properties in ferrites are required for high-frequency applications and for wastewater treatment. Thus, the present study shows the comparison of magnetic and structural properties of Nd and Sm substituted Ni-Zn-Bi ferrites with the seriesNi0.5Zn0.5Bi0.04NdxFe1.96-xO4 (with step size 0.002) and Ni0.5Zn0.5Bi0.04SmxFe1.96-xO4 (with step size 0.02) prepared using citrate precursor method. The impact of the substitution of rare earth ions (Nd and Sm) on magnetic properties of the synthesized samples was observed using a vibrating sample magnetometer (VSM). The saturation magnetization values enhance considerably from 52 emu/g to 58 emu/g for Nd3+ ions and 39 emu/g to 57emu/g for Sm3+ ions, thus, making these materials magnetically hard. Further, the higher value of coercivity is also observed ranges from 133 Oe to 167 Oe for Nd3+ ions and 81 Oe to 155 Oe for Sm3+ ions. The shape of hysteresis loops indicated a super paramagnetic and ferromagnetic behavior in the obtained samples. The squareness ratio value was <0.5, suggesting the uniaxial anisotropy of particles and hence, these ferrites are suitable for microwave-absorbing and in permanent magnetic materials. The X-ray Diffraction pattern (XRD) the formation of pure cubic crystallites, where, lattice parameters range from 8.4 Å to 8.39 Å and from 8.38 Å to 8.39 Å for Nd3+ and Sm3+ ions substitution, respectively. The crystallite size ranges between 28.63 nm to 29.89 nm and 18.33 nm–26.23 nm, for substitution of Nd3+ and Sm3+ ions, respectively. Field Emission Scanning Electron Microscopy (FESEM) showed the formation of homogeneous grains, whereas, Energy Dispersive Spectrometer (EDS) counts described the purity of the samples. The Sm concentration x = 0.10 has maximum surface area with value 42.6 m2/g which proved to be having good data storage application due to high surface area. The ZFC and FC data shows that Nd-doped Ni-Zn-Bi nanoferrites show superparamagnetic behaviour in the room temperature range which makes them suitable for practical applications.
Detail
Proton transport controlled at surface layer of CeO2 by gradient-doping with a built-in-field effect
Nature Reviews Drug Discovery ( IF 112.288 ) Pub Date: 2023-05-17 , DOI: 10.1016/j.jre.2023.05.003
Ceramic fuel cells hold an important position for the sustainable energy future using renewable energy sources with high efficiency. The design and synthesis of active materials, interface engineering and having capability of low operating temperature is considered as an important factor to further increase the power output and stability of ceramic fuel cell devices. A novel methodology has vital importance to develop new functionalities of existing materials by introducing new different effects. The built-in electric field (BIEF) is one of the most recently used approaches to improve charge transfer and ionic conductivity of solid oxide materials. Herein, we demonstrate gradient doping strategy in CeO2–δ structure to produce BIEF effect and to modulate the proton transport effectively at the surface layer rather than bulk structure. The inclusions of La and Sr metal ions at the surface and Co-metal ions into bulk-layer of CeO2 form the gradiently doped structure. The gradient doping into CeO2 highly improves the proton transport properties through the surface layer by modifying the energy levels. Moreover, unbalanced charge distribution due to gradient doping produces built-in electric-field to provide extra driving force for protons transport through surface layer. The acquired gradiently doped fluorite structure exhibits remarkable proton conductivity of >0.2 S/cm, as a result ceramic fuel cell shows power output of >1000 mW/cm2 while operating at 500 °C. This unique work highlights the critical role of gradiently doped electrolyte in electrochemical conversion energy devices and offers new understanding and practices for sustainable energy future.
Detail
Growth, optical dispersion and magnetic behavior of Dy3+ doped yttrium iron garnet crystals
Nature Reviews Drug Discovery ( IF 112.288 ) Pub Date: 2023-07-27 , DOI: 10.1016/j.jre.2023.07.025
Y3Fe5O12 (YIG) crystals are highly desirable for the fabrication of mid-infrared isolators with the rapid growth of optical communications, although it is rather challenging to grow large size and high-quality single crystals. Dy3+ doping is expected to improve the optical and magneto-optical properties. However, high quality Dy:YIG crystals and the adjustment of Dy3+ on the structure and optical behavior of YIG crystal remain unclear, impeding its practical applications. Herein, a series of Y3–xDyxFe5O12 (x = 0, 0.5, 1.0, 1.5, 3) solid solution crystals was grown by the flux-Bridgman method and single crystals up to 25 mm were obtained. With the introduction of Dy3+, lattice parameters are gradually enlarged from 1.2379 nm (YIG) to 1.2420 nm (DyIG). Typical Dy3+ absorption peaks are observed around 1070, 1265 and 1670 nm. The refractive index decreases from 2.37 (500 nm) to 2.10 (2500 nm) for YIG crystal, and it reduces from 2.47 (500 nm) to 2.16 (2500 nm) for DyIG crystal. The optical bandgaps remain almost unchanged for Dy:YIG crystals. The optical dispersion of the refractive indices was finely fitted by the Wemple and DiDomenico (WDD) and the Sellmeier models, respectively. With the increase of Dy3+ content, the saturation magnetization (Ms) decreases significantly from 23.62 emu/g (YIG) to 5.33 emu/g (DyIG). Small coercive field is persisted for this system, endowing small external magnetic field. These results provide valuable references for the manipulation of rare earths on the properties of magneto-optical crystals, which is beneficial to the design of high-performance garnet crystals for the application of optical switching and non-reciprocal related devices.
Detail
Orange-red emitting Sr3LaTa3O12:Sm3+ phosphors with perovskite structure and high thermal stability for w-LEDs
Nature Reviews Drug Discovery ( IF 112.288 ) Pub Date: 2023-05-26 , DOI: 10.1016/j.jre.2023.05.011
A novel layered perovskite tantalate phosphor Sr3LaTa3O12:Sm3+ (SLTO:Sm3+) with orange-red emission was obtained for the first time via the solid-phase synthetic method. The phase purity, surface morphology, element distribution and luminescent properties of the SLTO:xSm3+ (x = 0.01 mol%–0.30 mol%) phosphors were investigated. Under 408 nm excitation, the optimum doped SLTO:0.10Sm3+ phosphor emits orange-red light at 598 nm with the highest emission peak (4G5/2 → 6H7/2). The critical energy transfer distance is 1.687 nm. The prepared SLTO:0.10Sm3+ phosphor has excellent thermal stability with temperature quenching temperature (T0.5 > 500 K) and high activation energy (Ea = 0.25 eV). Through calculation, the chromaticity coordinates of all samples are concentrated in the orange-red area, and the color purity reaches 99%. The fabricated white light-emitting diode (w-LED) has a good correlated color temperature (5132 K), a high Ra (89), and the CIE chromaticity coordinates (0.340, 0.327). Consequently, the superiority of orange-red-emitting tantalate SLTO:Sm3+ phosphors for w-LEDs is demonstrated.
Detail
Mechanical and magneto-electronic properties of europium lanthanide-based cubic perovskites EuYO3 (YCr, Mn, Fe): An ab initio study
Nature Reviews Drug Discovery ( IF 112.288 ) Pub Date: 2023-04-26 , DOI: 10.1016/j.jre.2023.04.012
Computational calculations using density functional theory (DFT) were performed for the first time using the full potential linearized augmented plane wave plus local orbital method (FP-LAPW + LO) to determine the structural, elastic, electronic and magnetic properties of europium-based cubic perovskites EuYO3 (YCr, Mn, Fe). The exchange correlation potentials of GGA along with some analytical methods were adopted for the computation of structural and elastic properties. Moreover, the GGA + U formalism was also added for obtaining more precise electronic and magnetic properties, particularly to address the Eu-4f and Y-3d orientations in the spin-polarized double cell symmetry. The observed lattice parameters of these compounds are consistent with experiment. The observed bulk moduli predict that EuCrO3 is harder and less compressible than EuMnO3 and EuFeO3. The calculated tolerance factors of these compounds are within the cubic symmetry range. Our computed critical radius of EuCrO3 shows that EuCrO3 has a larger migration energy. Based on their elastic properties, these compounds are ductile in nature. We also computed the thermal properties of these compounds. The band structures and density of states show that these compounds are metallic in character. The lowest ground state energy and magnetic moments of these compounds expose their ferromagnetic nature. The metallic nature and strong ferromagnetism of these compounds make them promising applicants for application in spintronic.
Detail
CdS/LaFeO3 heterojunctions with improved optical properties for visible-light catalytic applications
Nature Reviews Drug Discovery ( IF 112.288 ) Pub Date: 2023-04-24 , DOI: 10.1016/j.jre.2023.04.018
Construction of heterojunctions is a normal and effective strategy to improve the photocatalytic performances of semiconductors, through which both the lifetime and the redox ability of electrons/holes can be improved, as compared to the respective component. On this basis, we constructed Z-scheme CdS/LaFeO3 heterojunctions (CdS/LFO), by in-situ growing different amounts of CdS on the surface of LaFeO3, for photocatalytic degradation of tetracycline hydrochloride (TC) in aqueous solution at room temperature. The crystal structure, surface morphology and optoelectronic properties of the CdS/LFO heterojunctions were systemically characterized to correlate the reaction activity. Photocatalytic tests indicate that the CdS/LFO heterojunctions exhibit promising activity for TC degradation under visible light irradiation (λ ≥ 420 nm), with 85% TC conversion obtained at reaction time of 45 min, which is 3.4 and 1.9 times higher than that of CdS and LaFeO3. The CdS/LFO heterojunctions are also stable in the reaction and can be reused for four cycles with no appreciable activity loss. The applicability of CdS/LFO to photocatalytic degradation of organic dyes, as well as the reaction mechanism, was also explored.
Detail
SCI Journal Division of the Chinese Academy of Sciences
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医学1区 BIOTECHNOLOGY & APPLIED MICROBIOLOGY 生物工程与应用微生物1区 Not Not
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Self Citation Rate H-index SCI Inclusion Status PubMed Central (PML)
1.40 261 Science Citation Index Science Citation Index Expanded Not
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